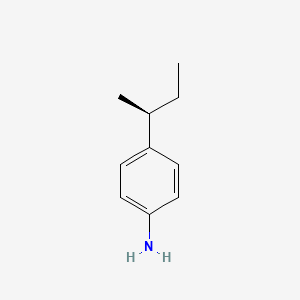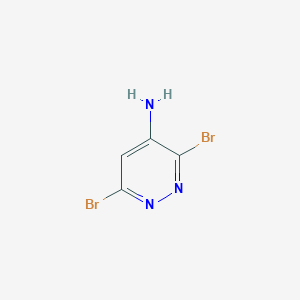
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with benzaldehyde and urea under basic conditions to form the pyrimidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-phenylpyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another ester derivative with a pyrrole ring instead of a pyrimidine ring.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A pyridine derivative with similar ester functionalities.
Uniqueness
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is unique due to the presence of the phenyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Propiedades
Número CAS |
33299-33-1 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
diethyl 2-phenylpyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)12-10-17-14(11-8-6-5-7-9-11)18-13(12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
OGWCZCSCXZVUCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)


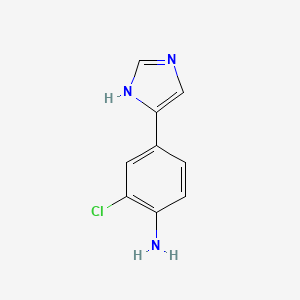
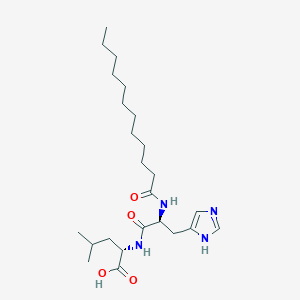
![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)

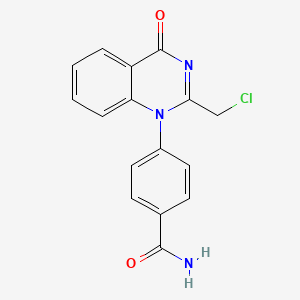
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
